1-[3-(4-Bromo-2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
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Description
The compound “4-bromo-2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene” is a benzene derivative. Benzene derivatives are aromatic compounds that contain a benzene ring as a part of their structure . They are named according to the IUPAC nomenclature, where the functional group has the highest priority .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of a compound like this would involve a benzene ring with various substituents attached to it. The positions of these substituents on the benzene ring are determined by the numbering of the carbon atoms in the ring .Chemical Reactions Analysis
Benzene and its derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The specific reactions that “4-bromo-2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene” might undergo would depend on the specific properties of its substituents.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its molecular weight, density, and reactivity. For example, the related compound 1-Bromo-2-chlorobenzene has a density of 1.638 g/mL at 25 °C .Safety and Hazards
Properties
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClO3/c1-12-4-6-16(17(10-12)20-2)22-9-3-8-21-15-7-5-13(18)11-14(15)19/h4-7,10-11H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQJDHWJNSEXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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